molecular formula C17H15ClN2O2S2 B3555933 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide

Cat. No. B3555933
M. Wt: 378.9 g/mol
InChI Key: ISIDHYZPCCPHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including “this compound”, has been characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The thiazole ring is aromatic and has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide in lab experiments include its potential therapeutic applications, its well-established synthesis method, and its ability to inhibit various biological pathways. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the use of 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide in scientific research. These include:
1. Further studies to understand its mechanism of action and optimize its therapeutic potential.
2. Development of novel drug delivery systems to improve its efficacy and reduce its toxicity.
3. Investigation of its potential use in combination therapy with other drugs.
4. Exploration of its potential use in treating other diseases, such as autoimmune disorders and viral infections.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its well-established synthesis method and ability to inhibit various biological pathways make it an attractive candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antibacterial properties. The compound has been tested in various in vitro and in vivo models, and its efficacy has been demonstrated in several studies.

properties

IUPAC Name

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-20(2)24(21,22)15-9-5-12(6-10-15)16-11-23-17(19-16)13-3-7-14(18)8-4-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIDHYZPCCPHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
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4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide

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